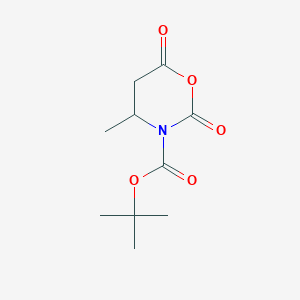
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (TBOMO) is an organic compound that has been used in scientific research for a variety of applications. TBOMO is a cyclic organic compound with three oxygen atoms in a six-membered ring. It is an important intermediate for the synthesis of many organic compounds. TBOMO is also known as 3-oxazinane-2,6-dione and is used as a building block for the synthesis of other organic compounds.
Scientific Research Applications
Chemistry of 3-Oxygenated Isoxazoles
The study by Brehm et al. (1991) explored the chemistry of 3-oxygenated isoxazoles, leading to the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate. This compound was identified as an unexpected product, demonstrating the complex reactions that can occur under basic conditions, involving isoxazol-3-(2H)-one intermediates. The structural determination through X-ray analysis provided insights into the molecular configuration and potential synthetic applications of such compounds Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991.
Green Synthesis of 1,3-Oxazinan-2-ones
McElroy, Aricò, and Tundo (2012) presented a green synthetic pathway to 1,3-oxazinan-2-ones from amines and 1,3-diols, employing dialkyl carbonates and potassium tert-butoxide. This approach highlights the environmental benefits and efficiency of synthesizing such oxazinanones, which have numerous chemical and pharmaceutical applications McElroy, Aricò, & Tundo, 2012.
properties
IUPAC Name |
tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-6-5-7(12)15-8(13)11(6)9(14)16-10(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGYMRBLFDQUPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(=O)N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448467 |
Source


|
| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
357610-31-2 |
Source


|
| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

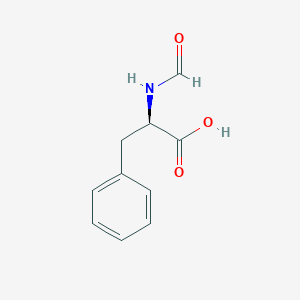
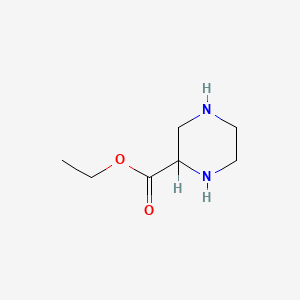
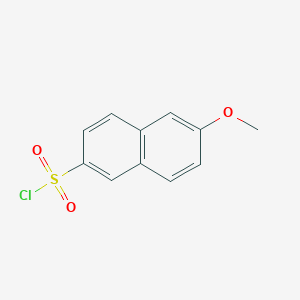


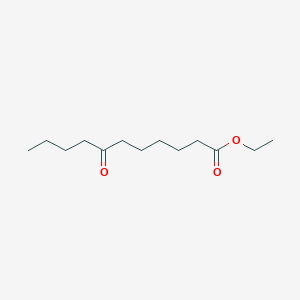







![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)